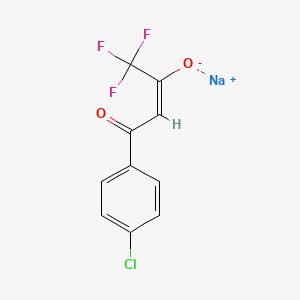
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (ACFBT-HCl) is an organic compound that has been used extensively in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 194.62 g/mol and a melting point of 162-164 °C. ACFBT-HCl is a versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.
科学研究应用
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in various biochemical studies, including the study of protein-protein interactions. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in the synthesis of organometallic complexes, which have been used in the study of catalysis and the development of new catalysts.
作用机制
The mechanism of action of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are not well understood. However, it is believed that the compound may act as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
实验室实验的优点和局限性
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability, making it a relatively inexpensive reagent. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a relatively toxic compound, and should be handled with caution.
未来方向
The potential future applications for 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are numerous. It could be used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. Additionally, it could be used in the study of protein-protein interactions, as well as in the development of new catalysts. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. Finally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new materials and technologies.
合成方法
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride can be synthesized by the reaction of 2-amino-4-chloro-5-fluorobenzene-1-thiol (ACFBT) with hydrochloric acid. The reaction proceeds in two steps. First, the thiol group of ACFBT is protonated by hydrochloric acid to form the corresponding thiolate anion. This anion then reacts with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
属性
IUPAC Name |
2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFPJAVBRARBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)





![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
